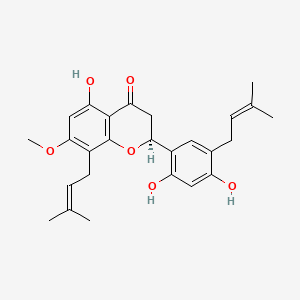

Maackiaflavanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Maackiaflavanone is a prenylated flavanone, a type of flavonoid, which is primarily isolated from the roots and stems of Maackia amurensis, a plant species belonging to the Leguminosae family . This compound is known for its yellow crystalline appearance and bitter taste . This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, anti-tumor, and anti-allergic effects .

准备方法

Synthetic Routes and Reaction Conditions

Maackiaflavanone can be synthesized through various methods, including solvent extraction, separation, purification, and crystallization from the roots and stems of Maackia amurensis . The process typically involves the following steps:

Solvent Extraction: The plant material is subjected to solvent extraction using solvents such as ethanol or methanol to obtain a crude extract.

Separation and Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography, to separate and purify the desired compound.

Crystallization: The purified compound is crystallized to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic equipment to ensure efficient extraction and purification of the compound.

化学反应分析

Types of Reactions

Maackiaflavanone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavanone derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, dihydroflavanone derivatives, and substituted flavanones, each exhibiting unique chemical and biological properties.

科学研究应用

Maackiaflavanone has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and synthesis.

Biology: It is studied for its biological activities, including antioxidant, anti-inflammatory, and antibacterial properties.

Industry: The compound is used in the development of natural antioxidants and anti-inflammatory agents for use in pharmaceuticals and cosmetics.

作用机制

Maackiaflavanone exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound’s anti-tumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .

相似化合物的比较

Maackiaflavanone is structurally related to other flavonoids, such as flavones, flavonols, and aurones . its unique prenylated structure and specific substitution pattern distinguish it from other flavonoids. Similar compounds include:

Flavones: Such as chrysin and apigenin, which exhibit similar antioxidant and anti-inflammatory properties.

Flavonols: Such as quercetin and kaempferol, known for their strong antioxidant activities.

Aurones: Such as sulfuretin, which also exhibit anti-inflammatory and anticancer properties.

This compound’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Maackiaflavanone, a prenylated flavonoid derived from the heartwood of Maackia amurensis, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its prenylated structure, which enhances its biological activity compared to non-prenylated flavonoids. The prenyl group contributes to increased lipophilicity and potential interactions with cellular membranes, facilitating its bioactivity.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It has been shown to enhance the body's antioxidant defense system, reducing lipid peroxidation levels and increasing the activity of endogenous antioxidants. For instance, studies demonstrated that extracts containing this compound significantly improved the total antioxidant capacity in vitro, surpassing that of standard antioxidants like quercetin .

2. Neuroprotective Effects

This compound has demonstrated neuroprotective effects, particularly through the inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's. In vitro studies revealed that this compound could increase cell viability in neuroblastoma cells exposed to oxidative stress, suggesting its potential for treating neurodegenerative disorders .

3. Anticancer Properties

The compound shows promise in cancer therapy due to its cytotoxic effects on various cancer cell lines. Notably, this compound has exhibited selective cytotoxicity against human non-small cell lung cancer (NSCLC) cells, promoting apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

4. Estrogenic Activity

This compound also possesses estrogen-like effects, making it a candidate for therapeutic applications in hormone-related conditions. Studies have shown that extracts from Maackia amurensis can stimulate uterine growth in animal models, indicating potential use in treating menopausal symptoms and osteoporosis .

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and enhancing antioxidant enzyme activities, this compound mitigates oxidative stress.

- MAO Inhibition : The inhibition of MAO-B by this compound may contribute to its neuroprotective effects by preventing the breakdown of neurotransmitters.

- Induction of Apoptosis : In cancer cells, this compound induces apoptosis via ROS-mediated pathways, disrupting mitochondrial function and activating caspases.

Study 1: Neuroprotective Effects

A study investigated the effects of this compound on Neuro-2a cells subjected to oxidative stress. Results indicated a significant increase in cell viability (up to 18%) at concentrations of 10 µg/mL compared to control groups. This suggests that this compound could be beneficial in developing treatments for neurodegenerative diseases .

Study 2: Anticancer Activity

In a controlled study on NSCLC cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to induce apoptosis through ROS generation and mitochondrial membrane potential disruption. These findings support its potential as an anticancer agent .

属性

IUPAC Name |

(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-8-16-10-18(20(28)11-19(16)27)24-13-22(30)25-21(29)12-23(31-5)17(26(25)32-24)9-7-15(3)4/h6-7,10-12,24,27-29H,8-9,13H2,1-5H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNXMSLAHMVXOH-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3O)OC)CC=C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。